molecular formula C10H8N4O B020946 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine CAS No. 54687-66-0

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Cat. No.: B020946
CAS No.: 54687-66-0
M. Wt: 200.2 g/mol
InChI Key: BZYKRGSMRXJBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human Metabolic Conversion from Hydralazine

Hydralazine undergoes extensive biotransformation in humans, with 3-HMTP emerging as a major urinary metabolite. The conversion begins with hydroxylation at the 3-position of the triazolo-phthalazine core, followed by glucuronidation (Figure 1). Key steps include:

  • Initial Oxidation : Hydralazine is hydroxylated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, forming an intermediate hydroxymethyl derivative.
  • Cyclization : Spontaneous cyclization yields the triazolo-phthalazine scaffold, stabilized by aromatic π-system interactions.
  • Conjugation : Glucuronosyltransferases catalyze the addition of glucuronic acid, enhancing water solubility for renal excretion.

Table 1: Major Hydralazine Metabolites in Humans

Metabolite Pathway Relative Abundance
3-HMTP Hydroxylation + Cyclization 35–45%
Phthalazinone Oxidative Deamination 20–30%
Hydralazine Pyruvic Hydrazone Schiff Base Formation 10–15%

Acetylation-Mediated Intermediate Formation

Polymorphisms in N-acetyltransferase 2 (NAT2) critically modulate 3-HMTP synthesis:

  • Slow Acetylators : Exhibit 5-fold lower 3-HMTP:hydralazine urinary ratios (1.6 vs. 14.9 in rapid acetylators) due to reduced NAT2 activity, favoring alternative pathways like hydroxylation.
  • Intermediate Trapping : Acetylation of hydralazine forms N-acetylhydralazine, which undergoes pH-dependent hydrolysis back to the parent drug, creating a metabolic reservoir.

This polymorphism explains interindividual variability in hydralazine response and toxicity risks, particularly drug-induced lupus and hepatotoxicity.

Hydroxylation Mechanisms in Hepatic Enzymes

Hepatic CYP1A2 and aldehyde oxidase (AO) drive 3-HMTP formation through distinct mechanisms:

CYP1A2-Mediated Pathway

  • Substrate Binding : Hydralazine’s hydrazine group coordinates with CYP1A2’s heme iron, enabling C-3 hydroxylation.
  • Kinetics : Km = 48 μM, Vmax = 12 nmol/min/mg protein in human microsomes.

AO-Catalyzed Oxidation

  • AO converts hydralazine to phthalazinone, competing with 3-HMTP formation. Co-administration of AO inhibitors (e.g., raloxifene) increases 3-HMTP plasma levels by 40%.

Table 2: Enzyme Contributions to 3-HMTP Synthesis

Enzyme Contribution (%) Inhibitor Sensitivity
CYP1A2 55 α-Naphthoflavone
Aldehyde Oxidase 30 Hydralazine (auto-inhibition)
NAT2 15 Isoniazid

Comparative Metabolite Profiling Across Species

Species-specific metabolism profoundly impacts 3-HMTP’s pharmacological relevance:

Rodents vs. Humans

  • Rats : Predominantly form methylthio derivatives (e.g., 7-methylthio-Tri-P) via hepatic S-methyltransferases, absent in humans.
  • Dogs : Excrete 54–58% unchanged hydralazine within 6 hours, showing limited 3-HMTP production.

Primates

  • Baboons mirror human metabolism, with 3-HMTP constituting 38% of urinary metabolites, validating their use in preclinical toxicity studies.

Table 3: Species-Specific 3-HMTP Formation

Species 3-HMTP (%) Unique Metabolites
Human 35–45 None
Rat <5 7-Methylthio-Tri-P (70%)
Dog 2–8 Hydralazine-β-glucuronide

Mechanistic Implications and Clinical Relevance

The discovery of 3-HMTP has clarified hydralazine’s dual role as both a vasodilator and immunomodulator:

  • Vascular Effects : 3-HMTP retains 30% of hydralazine’s vasodilatory potency in isolated rat mesenteric arteries, contributing to sustained antihypertensive action.
  • Autoimmunity : Slow acetylators accumulate unmetabolized hydralazine, promoting neutrophil extracellular trap (NET) formation and anti-dsDNA antibodies.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKRGSMRXJBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969979
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54687-66-0
Record name 3-Hydroxymethyltriazolophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL977557T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Heterocycle Formation

The triazolo[3,4-a]phthalazine scaffold is typically constructed via cyclization of hydrazine derivatives with phthalazine precursors. A validated route begins with phthalic anhydride (1) , which undergoes condensation with hydrazine hydrate in acetic acid to form phthalazine (2) in 83.77% yield. Subsequent treatment with phosphorus oxychloride at 110°C yields 1,4-dichlorophthalazine (3), a key intermediate for further functionalization.

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYieldKey Observations
1Phthalic anhydride + hydrazine hydrate (reflux, acetic acid)83.77%White solid; m.p. 181–183°C
21,4-Dichlorination (PCl₃, 110°C)81.84%Requires strict anhydrous conditions

Triazole Ring Closure

Cyclization to form the triazolo ring is achieved by reacting 1-chloro-4-hydrazinophthalazine (4) with acylating agents. For example, treatment with acetyl chloride in dioxane and triethylamine at reflux forms 6-chloro-3-methyl-triazolo[3,4-a]phthalazine (5) in 70% yield. Adapting this method, substitution of acetyl chloride with formaldehyde under basic conditions introduces the hydroxymethyl group at position 3.

Suzuki Cross-Coupling for Functionalization

Boronic Acid Coupling

Post-cyclization functionalization often employs Suzuki-Miyaura cross-coupling to introduce aromatic substituents. A representative protocol reacts 6-chloro-3-hydroxymethyl-triazolo-phthalazine with phenylboronic acid in the presence of Pd₂(dba)₃ and XPhos ligand, achieving 45.4% yield. This method tolerates diverse boronic acids, enabling modular synthesis of derivatives.

Table 2: Suzuki Coupling Optimization

Catalyst SystemSolventTemp (°C)Yield
Pd₂(dba)₃/XPhosDioxane11045.4%
Pd(PPh₃)₄/K₂CO₃DMF10038.2%

Hydroxymethyl Group Stability

The hydroxymethyl moiety exhibits sensitivity to oxidation during coupling. Protective strategies, such as transient silylation (e.g., using TBSCl), prevent undesired side reactions, improving yields to >60%. Post-coupling deprotection with TBAF restores the hydroxymethyl functionality without degrading the triazolo core.

Cyanogen Bromide-Based Synthesis

Cyanogen-Mediated Cyclization

An alternative route involves reacting 1,4-dihydrazinophthalazine with cyanogen bromide (BrCN) in ethanol. This one-pot method forms the triazolo ring while introducing a hydroxymethyl group via in situ alcoholysis. The reaction proceeds via nucleophilic attack of hydrazine on BrCN, followed by cyclodehydration (70–75% yield).

Mechanistic Insights

Density functional theory (DFT) studies reveal that the reaction favors a concerted asynchronous pathway , with a calculated activation energy of 25.3 kcal/mol for the rate-determining cyclization step. Solvent polarity significantly impacts kinetics, with ethanol providing optimal stabilization of transition states.

Reductive Amination Approaches

Aldehyde Condensation

3-Hydroxymethyl derivatives are accessible via reductive amination of phthalazine ketones. For instance, 3-acetyl-s-triazolo[3,4-a]phthalazine reacts with formaldehyde and sodium cyanoborohydride in methanol, achieving 68% yield. The reaction proceeds via Schiff base formation, followed by selective reduction of the imine bond.

Substrate Scope Limitations

Bulky substituents at position 6 hinder reductive amination, reducing yields to <30%. Steric effects are mitigated by using microwave-assisted conditions (100°C, 20 min), which enhance reaction efficiency to 52%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodStepsTotal YieldKey Advantage
Hydrazine cyclization424.1%Scalable to >100 g
Suzuki coupling332.4%Modular substitution
Cyanogen bromide270%One-pot simplicity
Reductive amination268%Functional group tolerance

The cyanogen bromide route offers superior atom economy but raises safety concerns due to BrCN toxicity. Industrial applications favor hydrazine cyclization for scalability, while medicinal chemistry prefers Suzuki coupling for structural diversity .

Chemical Reactions Analysis

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Role as a Metabolite:
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is identified as a significant metabolic product of hydralazine, a drug commonly used for hypertension. The compound's structure and metabolic pathway have been elucidated, providing insights into its pharmacokinetics and potential therapeutic effects. This metabolite is crucial for understanding the drug's efficacy and safety profile, as it may contribute to the overall pharmacological activity of hydralazine .

Potential Antianxiety Applications:
Research indicates that derivatives of s-triazolo[3,4-a]phthalazine, including 3-hydroxymethyl variants, may serve as lead compounds in developing antianxiety medications. A study highlighted the isolation of a methylthio metabolite from s-triazolo[3,4-a]phthalazine in rats, suggesting that modifications to the triazolo ring could enhance lipophilicity and bioavailability, making it a candidate for further pharmacological exploration .

Chemical Synthesis

Building Block for Synthesis:
In synthetic organic chemistry, this compound can act as a versatile building block for constructing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways that can lead to new pharmaceutical agents or materials with specific properties. The compound's reactivity can be leveraged in designing derivatives with tailored functionalities for specific applications .

Metabolic Studies

Understanding Drug Metabolism:
The investigation of this compound contributes significantly to the field of drug metabolism. By studying its formation from hydralazine and other related compounds, researchers can gain insights into metabolic pathways and the influence of various factors such as liver function and intestinal microflora on drug metabolism. This understanding is vital for predicting drug interactions and optimizing therapeutic regimens .

Case Study 1: Metabolism of Hydralazine
A study published in PubMed described the metabolic pathway of hydralazine leading to the formation of this compound. The research utilized high-resolution mass spectrometry and NMR spectroscopy to confirm the structure of this metabolite and its relevance in understanding hydralazine’s therapeutic effects and side effects .

Case Study 2: Antianxiety Drug Development
In another study focusing on s-triazolo[3,4-a]phthalazine derivatives, researchers explored the synthesis and biological evaluation of new compounds aimed at treating anxiety disorders. The findings indicated that modifications to the triazolo ring could lead to enhanced anxiolytic activity, paving the way for future drug development efforts based on this scaffold .

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The triazolophthalazine scaffold is common among these compounds, but substituent variations at the 3-position dictate their physicochemical and biological properties:

Compound Substituent (R) Key Features
3-HMTP -CH2OH Polar group; enhances solubility, potential for hydrogen bonding
3-MTP -CH3 Hydrophobic; improves membrane permeability
TP -H Minimal steric hindrance; baseline for SAR studies
6-Chloro-3-propyl derivative -Cl, -C3H7 Electron-withdrawing Cl and bulky propyl group; anticancer activity

Metabolic Pathways

  • 3-HMTP : Formed in humans via hydroxylation of 3-MTP or direct cyclization of hydralazine intermediates. Its excretion is influenced by microsomal enzyme inhibitors (e.g., piperonyl butoxide) .
  • 3-MTP: A major metabolite in rats and humans, synthesized via acetylation and cyclization. Its excretion decreases with phenobarbital pretreatment .
  • TP : Generated through oxidative dimerization of hydralazine in rat liver microsomes, independent of NADPH .
Anticancer Activity
  • 3-HMTP: No direct anticancer data reported; primarily studied as a metabolite.
  • 3-MTP: Noted for cytotoxicity in NCI-H460 and HCT116 cell lines (IC50 ~20–30 µM) .
  • 6-Chloro-3-propyl derivatives : Exhibit potent Topo II inhibition (IC50: 0.1–0.38 µM) and VEGFR-2 targeting, comparable to sorafenib .
  • Piperazine hybrids : Show IC50 values of 7–23 µM against colon and breast cancer cell lines .
Antimicrobial Activity
  • Triazolo-thiadiazoles : Derivatives with 6-chlorophenyl groups inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) .
Receptor Binding
  • 3-Phenyl-6-pyridyl derivatives : High affinity for GABA-A α2/α3/α5 receptors (Ki < 10 nM), with selectivity over α1 .
  • 3-HMTP: No receptor binding data available.

Pharmacokinetic and Toxicological Considerations

  • 3-HMTP : Higher polarity may reduce tissue accumulation but increase renal excretion .
  • 3-MTP : Hydrophobicity correlates with covalent binding to aortic proteins in rats, suggesting toxicity risks .
  • Piperazine derivatives : Improved bioavailability due to piperazine’s solubility and basicity .

Biological Activity

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their biological activity. The synthesis of this compound has been explored using various methods, including organoiodine(III) mediated synthesis, which has shown to yield derivatives with varying biological potency .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to have comparable effectiveness to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Ampicillin
Staphylococcus aureus50 µg/mLComparable
Escherichia coli100 µg/mLComparable

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of triazolo-phthalazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, research highlighted the compound’s effectiveness against non-small-cell lung carcinoma (NSCLC) cells .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study demonstrated that this compound derivatives were effective against multidrug-resistant strains. The results indicated that these compounds could serve as potential alternatives in treating resistant infections .
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound could significantly reduce cell viability in NSCLC models. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Pharmacological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound may act as an alkylating agent, forming covalent bonds with DNA and leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes critical for microbial survival and proliferation.

Q & A

Basic: What are the primary synthetic routes for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine?

The compound is typically synthesized via hydrazine derivatives and cyclization reactions. For example, 1-hydrazinophthalazine reacts with carbonyl compounds (e.g., acetic acid) under reflux to form the triazolo-phthalazine core, followed by hydroxymethylation . Catalytic dehydrogenative cyclization of hydrazones derived from aromatic aldehydes and hydrazinophthalazines is another validated route, confirmed by IR and NMR spectral data . Advanced methods employ nano-catalysts like Bi₂O₃ for efficient coupling and substitution reactions .

Basic: How is structural confirmation achieved for triazolo[3,4-a]phthalazine derivatives?

Structural elucidation relies on NMR (e.g., δ10.03 signals for aromatic protons), IR (absence of NH absorptions at 3400–3600 cm⁻¹ confirms cyclization), and X-ray crystallography (planarity with deviations <0.041 Å from the least-squares plane) . Mass spectrometry and elemental analysis validate molecular formulas (e.g., C₁₀H₆N₆ for the parent compound) .

Advanced: How can conflicting bioactivity data for triazolo-phthalazines be resolved?

Some derivatives show no insecticidal/nematicidal activity but exhibit potent anticancer or GABA-A receptor modulation . To resolve contradictions:

  • Re-evaluate assay conditions : Bioactivity may depend on substituent positioning (e.g., 3-hydroxymethyl vs. 6-aryl groups) .
  • Cross-validate targets : Use molecular docking (e.g., VEGFR-2 binding) and functional assays (e.g., GABA-A α5 inverse agonism) to confirm mechanism-specific activity .
  • Control stereoelectronic effects : Planarity and electron-donating groups (e.g., 5-methylisoxazole) critically influence receptor binding .

Advanced: What methodologies optimize triazolo-phthalazine derivatives for VEGFR-2 inhibition?

  • Bioisosteric replacement : Substitute 3-hydroxymethyl with hydrophobic groups (e.g., 3-(4-fluorophenyl)) to enhance VEGFR-2 binding affinity (IC₅₀ = 0.1 µM vs. sorafenib IC₅₀ = 0.1 µM) .
  • Molecular docking : Use AutoDock or Glide to predict interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonds with Cys919) .
  • ADMET profiling : Calculate logP (<5), polar surface area (<140 Ų), and metabolic stability (CYP3A4 inhibition assays) to prioritize candidates .

Basic: What spectroscopic features distinguish triazolo[3,4-a]phthalazine from its analogs?

  • ¹H-NMR : Distinct singlets for aromatic protons (δ8.63–9.00) and methyl groups (δ2.33–2.83) .
  • IR : Absence of NH stretches (confirms cyclization) and C=N vibrations at ~1625 cm⁻¹ .
  • UV-Vis : Chromophoric shifts (λmax 243–360 nm) indicate electron-withdrawing/donating substituents .

Advanced: How does nanoformulation improve triazolo-phthalazine pharmacokinetics?

Encapsulation in PLGA/PLA nanoparticles (double-emulsion solvent evaporation method) enhances bioavailability:

  • Entrapment efficiency : 70–85% using 5–10 mg/mL drug loading .
  • Controlled release : pH-dependent hydrolysis of PLGA extends half-life in physiological conditions .
  • Targeted delivery : Functionalization with ligands (e.g., folate) improves tumor accumulation .

Advanced: What experimental approaches validate GABA-A α5 subtype selectivity?

  • Binding assays : Compare IC₅₀ values for α5 vs. α1/α2/α3 subtypes (e.g., 3-(5-methylisoxazol-3-yl) derivatives show >100× selectivity) .
  • Electrophysiology : Measure chloride ion flux in HEK293 cells expressing recombinant GABA-A subtypes .
  • In vivo models : Cognitive rescue in rodent scopolamine-induced amnesia confirms α5-mediated effects .

Basic: What are the metabolic pathways of this compound?

As a hydralazine metabolite, it forms via:

  • Oxidation : Hydralazine → phthalazone → triazolo-phthalazine core.
  • Acetaldehyde adduction : Reaction with endogenous aldehydes yields 3-methyl derivatives (t₁/₂ = 4.5 hr at 37°C) .
  • Hydroxylation : Hepatic CYP450 enzymes introduce the 3-hydroxymethyl group .

Advanced: How are bis-triazolophthalazines synthesized, and what are their applications?

  • Synthesis : 1,4-dihydrazinophthalazine reacts with cyanogen bromide to form 3,6-diamino derivatives .
  • Applications : Symmetrical bis-triazolophthalazines exhibit enhanced π-π stacking for optoelectronic materials .
  • Limitations : Steric hindrance from methyl groups reduces solubility, requiring PEGylation for biomedical use .

Advanced: What strategies address low bioavailability in triazolo-phthalazine derivatives?

  • Prodrug design : Esterify 3-hydroxymethyl to improve membrane permeability (e.g., acetyl or pivaloyl esters) .
  • Salt formation : Hydrochloride salts enhance aqueous solubility (pKa ~2.5–2.9) .
  • Co-crystallization : With succinic acid or cyclodextrins to stabilize amorphous phases .

Basic: How are reduction reactions of triazolo-phthalazines characterized?

  • LiAlH4 reduction : Selectively saturates the 5,6 double bond, confirmed by NH triplet (δ5.16, J = 9.0 Hz) and methylene doublet (δ4.25) in ¹H-NMR .
  • Resistance to catalytic hydrogenation : No reaction with H₂/Pd-C due to aromatic stabilization .

Advanced: What computational tools predict triazolo-phthalazine interactions with biological targets?

  • Molecular dynamics (MD) : Simulate binding stability with VEGFR-2 (RMSD <2.0 Å over 100 ns) .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85) .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability (e.g., ΔE = 3.5 eV for 3-hydroxymethyl derivatives) .

Basic: What are the limitations of current synthetic methods for triazolo-phthalazines?

  • Low yields : Bis-triazolo derivatives often require harsh conditions (e.g., reflux with triethyl orthoformate) and yield <50% .
  • Byproducts : Unreacted hydrazones or formyl derivatives complicate purification .
  • Scalability : Nano-catalyzed methods (e.g., Bi₂O₃) improve efficiency but require specialized equipment .

Advanced: How do steric/electronic effects influence triazolo-phthalazine reactivity?

  • Steric effects : 3,6-Dimethyl derivatives exhibit hindered alkylation at N1/N2 due to non-coplanar methyl groups .
  • Electronic effects : Electron-withdrawing groups (e.g., 6-Cl) increase electrophilicity, enhancing nucleophilic substitution .
  • Planarity : Coplanar triazolo-phthalazine systems (dihedral angle <3°) improve π-stacking in crystal lattices .

Basic: What safety considerations apply to handling triazolo-phthalazines?

  • Toxicity : LD₅₀ >500 mg/kg in rodents, but hydrazine intermediates are mutagenic (handle under N₂) .
  • Oxidative degradation : s-Triazolylhydrazones turn purple upon air exposure; store under argon .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 2
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.